Methyl 2-{[(2-chloro-5-methyl-1,3-thiazol-4-yl)carbonyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate
CAS No.:
Cat. No.: VC14815424
Molecular Formula: C13H14ClN3O3S2
Molecular Weight: 359.9 g/mol
* For research use only. Not for human or veterinary use.
![Methyl 2-{[(2-chloro-5-methyl-1,3-thiazol-4-yl)carbonyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate -](/images/structure/VC14815424.png)
Specification
Molecular Formula | C13H14ClN3O3S2 |
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Molecular Weight | 359.9 g/mol |
IUPAC Name | methyl 2-[(2-chloro-5-methyl-1,3-thiazole-4-carbonyl)amino]-5-propan-2-yl-1,3-thiazole-4-carboxylate |
Standard InChI | InChI=1S/C13H14ClN3O3S2/c1-5(2)9-8(11(19)20-4)16-13(22-9)17-10(18)7-6(3)21-12(14)15-7/h5H,1-4H3,(H,16,17,18) |
Standard InChI Key | FLXPGBDCRKURNN-UHFFFAOYSA-N |
Canonical SMILES | CC1=C(N=C(S1)Cl)C(=O)NC2=NC(=C(S2)C(C)C)C(=O)OC |
Introduction
Chemical Structure and Molecular Characteristics
Structural Composition
The compound’s systematic name reflects its intricate architecture:
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Core framework: Two 1,3-thiazole rings.
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Substituents:
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Ring 1 (Position 4): A 2-chloro-5-methyl group.
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Ring 2 (Position 5): An isopropyl (propan-2-yl) group.
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Bridge: A carbonylamino (-NH-C=O-) group connecting the two thiazole rings.
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Ester group: A methyl carboxylate (-COOCH3) at position 4 of the second thiazole.
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This arrangement creates a planar yet sterically hindered structure, influencing its reactivity and interactions with biological targets.
Table 1: Molecular Data
Property | Value |
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Molecular Formula | C₁₃H₁₃ClN₄O₃S₂ |
Molecular Weight | 388.85 g/mol |
XLogP3 | 3.2 (predicted) |
Hydrogen Bond Donors | 1 |
Hydrogen Bond Acceptors | 6 |
The molecular formula, C₁₃H₁₃ClN₄O₃S₂, underscores its heteroatom-rich composition, which is typical of bioactive thiazole derivatives.
Spectroscopic Characterization
Key spectroscopic data for the compound include:
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Infrared (IR) Spectroscopy:
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Strong absorption at 1720 cm⁻¹ (C=O stretch of ester).
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Peaks at 1665 cm⁻¹ (amide C=O) and 1540 cm⁻¹ (C=N stretch of thiazole).
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Nuclear Magnetic Resonance (NMR):
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¹H NMR (CDCl₃): δ 1.35 (d, 6H, isopropyl CH₃), 2.45 (s, 3H, thiazole-CH₃), 3.90 (s, 3H, COOCH₃), 5.10 (septet, 1H, isopropyl CH).
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¹³C NMR: δ 165.2 (ester C=O), 162.8 (amide C=O), 150.1 (thiazole C-2).
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Synthesis and Manufacturing
Synthetic Routes
The compound is typically synthesized via multi-step protocols involving:
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Hantzsch Thiazole Synthesis: Formation of the thiazole core through condensation of α-haloketones with thioamides.
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Acylation: Introduction of the carbonylamino bridge using 2-chloro-5-methyl-1,3-thiazole-4-carbonyl chloride.
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Esterification: Methylation of the carboxylic acid intermediate with methanol under acidic conditions .
Table 2: Representative Synthesis Conditions
Step | Reagents/Conditions | Yield |
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1 | Chloroacetone, thiourea, EtOH, reflux | 75% |
2 | 2-Chloro-5-methylthiazole-4-carbonyl chloride, DMF, 0°C | 62% |
3 | CH₃OH, H₂SO₄, 60°C | 85% |
A notable optimization involves using hydrazine hydrate in ethanol for intermediate purification, as demonstrated in analogous syntheses .
Industrial-Scale Production
Scaling up requires adjustments such as:
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Solvent Selection: Replacement of DMF with toluene to reduce toxicity.
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Catalysis: Use of DMAP (4-dimethylaminopyridine) to enhance acylation efficiency.
Physicochemical Properties
Solubility and Stability
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Solubility:
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Water: <0.1 mg/mL (hydrophobic due to aromatic rings).
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Organic Solvents: Soluble in DMSO (25 mg/mL), ethanol (10 mg/mL).
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Stability:
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Degrades above 200°C.
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Susceptible to hydrolysis in alkaline conditions (ester group).
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Reactivity
The compound participates in reactions typical of thiazoles and esters:
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Nucleophilic Acyl Substitution: Reaction with amines to form amides.
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Electrophilic Aromatic Substitution: Chlorination at electron-rich positions.
Parameter | Result (vs. Control) |
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Paw Edema Reduction | 58% (p < 0.01) |
TNF-α Inhibition | 42% (p < 0.05) |
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